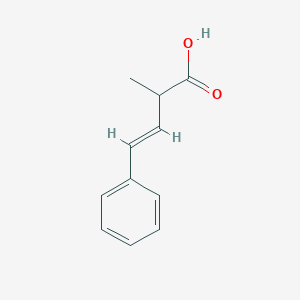

4-Phenyl-2-methyl-3-butenoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-methyl-4-phenylbut-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNSNYYTGUANTL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175890-13-8 | |

| Record name | (3E)-2-methyl-4-phenylbut-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenyl 2 Methyl 3 Butenoic Acid and Derivatives

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-phenyl-2-methyl-3-butenoic acid (C₆H₅-CH=CH-CH(CH₃)-COOH), key disconnections can be proposed to simplify the structure and guide the design of a synthetic pathway.

Approaches Targeting the α,β-Unsaturated Carboxylic Acid Moiety

While this compound is a β,γ-unsaturated acid, many synthetic strategies proceed through the more stable, conjugated α,β-unsaturated isomer (4-phenyl-2-methyl-2-butenoic acid) or utilize methods traditionally employed for α,β-unsaturated systems.

A primary disconnection is across the carbon-carbon double bond. This suggests olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, as a plausible forward strategy. This involves disconnecting the molecule into a carbonyl compound and a phosphorus ylide. For an α,β-unsaturated analogue, this would mean disconnecting to form an aldehyde and a ylide derived from a propanoate.

Another common disconnection targets the bond between the α- and β-carbons (Cα-Cβ). This approach points towards condensation reactions, such as the Knoevenagel or Aldol (B89426) condensations. wikipedia.org In this strategy, an aldehyde serves as the electrophile, and an enolate or an active methylene (B1212753) compound acts as the nucleophile, forming the core butenoic acid structure. wikipedia.orgalfa-chemistry.com

Strategies for Phenyl and Methyl Group Introduction

The introduction of the phenyl and methyl groups is integral to the synthetic plan. These groups can be incorporated either through the choice of starting materials or through subsequent functionalization steps.

Phenyl Group: The most straightforward strategy is to utilize a starting material that already contains the phenyl group. Benzaldehyde (B42025) is a common and logical precursor, serving as the electrophile in both olefination and condensation reactions to install the C₆H₅-CH=CH- portion of the molecule. An alternative retrosynthetic approach involves disconnecting the C-phenyl bond, suggesting a Friedel-Crafts type reaction where the butenoic acid skeleton is attached to a benzene (B151609) ring. wikipedia.org

Methyl Group: The α-methyl group can be introduced in several ways. In a condensation approach, a substituted active methylene compound, such as methylmalonic acid, can be used. sioc-journal.cn In an olefination strategy, the corresponding α-methylated phosphorus ylide would be required. Alternatively, the methyl group can be introduced by the α-alkylation of a pre-formed enolate of a larger ester or acid precursor.

Classical and Established Synthetic Routes

Based on the retrosynthetic analysis, several classical organic reactions can be employed to synthesize this compound and its derivatives.

Wittig-type Olefination Strategies for 4-Phenyl-3-butenoic Acid Analogues

The Wittig reaction is a powerful method for alkene synthesis, reacting an aldehyde or ketone with a phosphonium (B103445) ylide. lumenlearning.comwikipedia.orgmasterorganicchemistry.comlibretexts.org For synthesizing analogues like phenyl-butenoic esters, this reaction is highly effective. A common application is the synthesis of α,β-unsaturated esters, which are close structural relatives and potential precursors. Stabilized ylides, which contain an electron-withdrawing group, are often used in these syntheses and typically favor the formation of the (E)-alkene isomer. organic-chemistry.org

For example, the reaction of benzaldehyde with a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, yields methyl cinnamate, a key analogue. The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com

| Aldehyde/Ketone | Wittig Reagent | Product | Notes |

|---|---|---|---|

| Benzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Methyl cinnamate | Forms an α,β-unsaturated ester, a common analogue. |

| Acetone | (Triphenylphosphoranylidene)acetonitrile | 3-Methyl-2-butenenitrile | Demonstrates the use of a ketone and a nitrile-stabilized ylide. |

| Cyclohexanone | Ethyl (triphenylphosphoranylidene)acetate | Ethyl cyclohexylideneacetate | Example with a cyclic ketone. |

Condensation Reactions in Butenoic Acid Synthesis

Condensation reactions provide a direct route to the carbon skeleton of butenoic acids. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgalfa-chemistry.comthermofisher.com

A particularly relevant variant is the Doebner modification, which uses malonic acid as the active methylene component and pyridine as the catalyst and solvent. wikipedia.org The reaction between an aldehyde and malonic acid is followed by a spontaneous decarboxylation to yield an α,β-unsaturated carboxylic acid. To synthesize a 2-methyl substituted derivative, methylmalonic acid can be employed as the starting material. sioc-journal.cn

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product |

|---|---|---|---|

| Benzaldehyde | Malonic acid | Pyridine/Piperidine | Cinnamic acid |

| Benzaldehyde | Methylmalonic acid | Pyridine/Piperidine | 2-Methyl-3-phenylpropenoic acid |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol (B145695) | (Z)-5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |

Friedel-Crafts Acylation Approaches to Phenyl-Butenoic Acid Derivatives

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to attach an acyl group to an aromatic ring using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.orgsigmaaldrich.comsavemyexams.com This method is effective for creating the phenyl-keto precursors to phenyl-butenoic or phenyl-butanoic acids.

A common strategy involves reacting benzene with a cyclic anhydride, like succinic anhydride. This reaction yields 3-benzoylpropanoic acid, which contains the required four-carbon chain attached to the phenyl ring. pearson.com The ketone can then be reduced to a methylene group (e.g., via Clemmensen or Wolff-Kishner reduction) to give 4-phenylbutanoic acid. Another approach involves the direct reaction of benzene with γ-butyrolactone in the presence of AlCl₃ to form 4-phenylbutyric acid. google.com These saturated acid products can then be further functionalized to introduce the double bond and methyl group to arrive at the target structure.

| Aromatic Substrate | Acylating Agent | Catalyst | Initial Product |

|---|---|---|---|

| Benzene | Succinic anhydride | AlCl₃ | 3-Benzoylpropanoic acid |

| Benzene | γ-Butyrolactone | AlCl₃ | 4-Phenylbutyric acid google.com |

| Toluene | Propanoyl chloride | AlCl₃ | 4-Methylpropiophenone |

Grignard Reagent Mediated Syntheses

The synthesis of derivatives of this compound can be achieved through the use of Grignard reagents. A notable example is the preparation of 2-methyl-3-butenoic acid esters, which are structurally related to the target compound. This method involves a two-step process starting from a halogenated butene.

The first step is the formation of a 3-butenyl Grignard reagent. This is accomplished by reacting a 3-halogenated butene with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under the catalytic influence of elemental iodine. The iodine helps to activate the magnesium surface, facilitating the oxidative insertion of magnesium into the carbon-halogen bond. google.com

In the second step, the newly formed Grignard reagent is added dropwise to a carbonic ester, such as diethyl carbonate or dimethyl carbonate. This results in a substitution reaction that yields the desired 2-methyl-3-butenoic acid ester. This synthetic route is advantageous as it avoids the use of highly toxic reagents like hydrocyanic acid, offering a more environmentally friendly approach. google.com The reaction scheme is as follows:

Step 1: Grignard Reagent Formation 3-Halobutene + Mg --(I₂ catalyst, Ether solvent)--> 3-Butenylmagnesium halide

Step 2: Substitution Reaction 3-Butenylmagnesium halide + Carbonic ester --> 2-Methyl-3-butenoic acid ester

This methodology provides a direct route to the core structure of the target molecule, which can then be further modified to introduce the phenyl group at the 4-position through subsequent reactions.

Catalytic and Transition Metal-Mediated Syntheses

Modern organic synthesis heavily relies on the use of transition metal catalysts to achieve high efficiency and selectivity. The synthesis of this compound and its analogs has been significantly advanced by palladium-, nickel-, and copper-catalyzed methodologies.

Nickel-Catalyzed Hydroarylation Approaches

Nickel catalysis offers a cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed hydroarylation has been explored for the functionalization of alkenes, including derivatives of 3-butenoic acid. researchgate.net This reaction involves the addition of an aryl group and a hydrogen atom across the double bond of the alkene.

In the context of 3-butenoic acid derivatives, nickel-catalyzed hydroarylation with arylboronic acids can lead to the formation of 4-arylbutanoic acids. The regioselectivity of the reaction is a critical aspect, and the directing effect of the carboxylic acid group can play a role in controlling the position of arylation. Research in this area is ongoing to develop highly selective and efficient methods for the synthesis of 4-aryl-3-butenoic acid and its reduced analogs. researchgate.netrsc.org

Copper-Catalyzed Transformations

Copper-catalyzed reactions represent another important avenue in the synthesis of organic molecules. While specific examples for the direct synthesis of this compound are less common, copper catalysis is employed in various transformations of butenoic acid derivatives. For instance, copper-catalyzed borylative coupling of alkynes with allylic gem-dichlorides has been studied, which involves derivatives of 4,4-dichloro-2-butenoic acid. beilstein-journals.org

Furthermore, copper-catalyzed reactions are known to be effective in various C-C and C-heteroatom bond-forming reactions. The development of copper-catalyzed methods for the direct arylation of 3-butenoic acid derivatives remains an area of interest for future research, potentially offering a more sustainable and economical synthetic route.

Enantioselective Hydrogenation of Precursors

Enantioselective hydrogenation is a powerful technique for establishing stereocenters by the addition of hydrogen across a double bond in a prochiral substrate, using a chiral catalyst. For the synthesis of this compound, a suitable precursor would be a molecule with a carbon-carbon double bond at the C2 position, such as 4-phenyl-2-methylidene-3-butenoic acid or a similar α,β-unsaturated acid derivative.

Research on analogous structures, such as (E)-2-methyl-2-butenoic acid, has demonstrated the feasibility of this approach. The hydrogenation of the C=C double bond in these types of unsaturated acids has been studied using palladium-based catalysts. researchgate.net These catalysts are typically supported on materials like alumina (B75360) (Al2O3) or silica (B1680970) (SiO2) and are modified with a chiral agent, often an alkaloid like cinchonidine (B190817) or its derivatives. The chiral modifier adsorbs onto the surface of the metal catalyst, creating a chiral environment that directs the approach of the substrate. This interaction forces the hydrogen to add to one face of the double bond preferentially, resulting in an excess of one enantiomer of the product. The efficiency of this process is highly dependent on the choice of catalyst, chiral modifier, solvent, and reaction conditions such as temperature and pressure. High enantiomeric excesses (ee) can be achieved, making it a viable method for producing optically active saturated carboxylic acids from unsaturated precursors.

Biocatalytic Pathways to Optically Active Butenoic Acid Derivatives

Biocatalysis utilizes enzymes, nature's catalysts, to perform chemical transformations with high selectivity under mild conditions. tudelft.nl For the synthesis of chiral butenoic acid derivatives, ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are highly effective. tudelft.nl These enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated carbonyl compounds, which are precursors to this compound.

The mechanism involves the use of a nicotinamide (B372718) cofactor, typically NADPH or NADH, which provides the hydride for the reduction. tudelft.nl The enzyme's chiral active site binds the substrate in a specific orientation, ensuring that the hydride and a subsequent proton are delivered to opposite faces of the double bond, leading to a product with high enantiopurity. tudelft.nl A critical aspect of these biocatalytic reductions is the need for an efficient cofactor regeneration system to make the process economically viable on a larger scale. This is often achieved by using a secondary enzyme, such as glucose dehydrogenase, which oxidizes a cheap substrate like glucose to regenerate the NADPH. tudelft.nl

Interestingly, 4-phenyl-3-butenoic acid itself has been identified as a mechanism-based inactivator and substrate for the enzyme peptidylglycine α-hydroxylating monooxygenase (PHM), which is involved in the biosynthesis of certain neuropeptides. nih.gov This highlights the potential for enzymes to interact with and modify butenoic acid structures in highly specific ways.

Asymmetric Synthesis and Stereocontrol

Asymmetric synthesis encompasses a range of techniques that control the formation of stereoisomers. These methods are fundamental to producing enantiomerically pure forms of molecules like this compound.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. wikipedia.org A widely used and effective class of chiral auxiliaries for controlling stereochemistry at the α-carbon of a carboxylic acid are the Evans oxazolidinones. wikipedia.orgblogspot.comyoutube.com

In a synthesis targeting this compound, the process would begin by acylating a chiral oxazolidinone (derived from a readily available amino alcohol) with a propionyl group. wikipedia.org The resulting N-acyloxazolidinone can then be enolized using a base, such as lithium diisopropylamide (LDA), or soft enolization with a Lewis acid like dibutylboron triflate. wikipedia.orgblogspot.com The bulky auxiliary effectively blocks one face of the resulting enolate. Subsequent reaction with an electrophile, in this case cinnamaldehyde (B126680) (a precursor to the 4-phenyl-3-butenyl moiety), proceeds via an aldol reaction. The chiral auxiliary directs the aldehyde to attack from the less sterically hindered face, controlling the absolute stereochemistry at the α-carbon (C2) and, through a chair-like Zimmerman-Traxler transition state, also controlling the relative stereochemistry of the newly formed hydroxyl group at the β-carbon (C3). youtube.com This powerful method establishes two contiguous stereocenters in a single step with high diastereoselectivity. wikipedia.org Finally, the auxiliary is cleaved through hydrolysis to yield the chiral carboxylic acid, which can then be further modified to introduce the C3-C4 double bond.

Chiral Ligand-Controlled Catalytic Asymmetric Syntheses

In this approach, a small amount of a chiral ligand is complexed with a metal catalyst to create a chiral environment that influences the stereochemical outcome of the reaction. nih.gov This catalytic method is highly efficient as a single catalyst molecule can generate many molecules of the chiral product.

For the synthesis of this compound, a key step could be a palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction would involve the alkylation of a stabilized enolate with an allylic substrate in the presence of a palladium catalyst and a chiral ligand. More recently, nonsymmetrical phosphinooxazoline (PHOX) ligands have been developed, which offer a modular structure allowing for fine-tuning of both steric and electronic properties to achieve high selectivity. nih.gov The chiral ligand controls the stereochemistry of the reaction by influencing how the nucleophile attacks the π-allyl palladium intermediate. By carefully selecting the ligand structure, it is possible to favor the formation of either the linear or branched product with high enantioselectivity. nih.gov

Diastereoselective Synthetic Pathways

Diastereoselective reactions are used to control the relative stereochemistry between two or more stereocenters within a molecule. The chiral auxiliary-based aldol reaction described previously (Section 2.4.1) is a prime example of a highly diastereoselective pathway. researchgate.net

The Evans asymmetric aldol reaction, for instance, reliably produces syn-aldol adducts with excellent diastereomeric ratios. researchgate.net The stereochemical outcome is dictated by the formation of a rigid, six-membered chair-like transition state (the Zimmerman-Traxler model), where the substituents of both the enolate and the aldehyde occupy pseudo-equatorial positions to minimize steric strain. youtube.com The specific chiral auxiliary used determines which face of the enolate is presented to the aldehyde, thereby controlling the absolute configuration of the product. By selecting the appropriate enantiomer of the auxiliary and the correct enolate geometry (Z or E), it is possible to access any of the four possible diastereomers of the aldol product. More recent developments have also employed magnesium halide catalysis with N-acyloxazolidinones to selectively produce anti-aldol products, further expanding the versatility of this method. researchgate.net

| Auxiliary Type | Enolization Method | Major Product Diastereomer | Typical Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Evans Oxazolidinone | Dibutylboron Triflate / Amine Base | Syn | >95:5 |

| Evans Oxazolidinone | Magnesium Halide Catalysis | Anti | >90:10 |

Kinetic Resolution Strategies

Kinetic resolution is a method for separating a racemic mixture (a 50:50 mix of enantiomers) by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This technique is particularly effective when catalyzed by enzymes like lipases. chemrxiv.orgnih.govubbcluj.ro

For a racemic mixture of this compound or its ester, a lipase (B570770) can be used to selectively catalyze the esterification of the acid or the hydrolysis of the ester for one enantiomer, while leaving the other largely unreacted. ubbcluj.ro For example, in the presence of an alcohol, a lipase might convert the (R)-acid into its ester at a much faster rate than the (S)-acid. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted (S)-acid and the newly formed (R)-ester, both in high enantiomeric purity. chemrxiv.org

The success of this method has been demonstrated for structurally related 3-aryl alkanoic acids, such as 3-phenylbutanoic acid. almacgroup.com Studies have shown that screening various lipases is crucial, as their activity and enantioselectivity are highly dependent on the substrate's structure. For instance, lipases from Pseudomonas cepacia and Alcaligenes spp. have shown excellent enantioselection in the hydrolysis of the ethyl ester of 3-phenylbutanoic acid, yielding the corresponding acid with high enantiopurity. almacgroup.com However, small changes to the substrate, such as replacing a methyl group with a slightly larger ethyl group at the stereocenter, can dramatically reduce or eliminate the enzymatic activity, highlighting the high specificity of these biocatalysts. almacgroup.com

| Lipase Source | Conversion (%) | Enantiomeric Excess of Product (ee %) | Enantioselectivity (E value) |

|---|---|---|---|

| Pseudomonas cepacia | ~50% | >95% | Excellent |

| Alcaligenes spp. | ~50% | >95% | Excellent |

| Pseudomonas fluorescens | ~50% | >95% | Excellent |

Green Chemistry Aspects in Synthetic Protocol Development

The development of synthetic methodologies for this compound and its derivatives is increasingly influenced by the principles of green chemistry. This approach aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances, focusing on efficiency, safety, and environmental stewardship. Key areas of focus include the use of safer solvent systems and the design of reactions with high atom economy.

Solvent-Free or Environmentally Benign Solvent Systems

A primary goal of green chemistry is to reduce the reliance on traditional organic solvents, which are often volatile, flammable, toxic, and contribute to environmental pollution. Research has shifted towards either eliminating solvents entirely or replacing them with more environmentally benign alternatives.

Solvent-Free Reactions: Performing reactions under solvent-free conditions offers significant advantages, including reduced waste, lower costs, simplified work-up procedures, and often, accelerated reaction times. Condensation reactions, which are pivotal in the synthesis of α,β-unsaturated acids and their precursors, have proven amenable to solvent-free approaches. For instance, the Knoevenagel condensation, a reaction between an aldehyde and a compound with an active methylene group, can be carried out without a solvent, sometimes accelerated by microwave irradiation researchgate.net. Similarly, the Claisen condensation has been effectively performed under solvent-free conditions by heating the reactants with a solid base, a method that can reduce reaction times from hours to minutes elsevierpure.combutler.eduacs.org. These solvent-free methods could be adapted for the synthesis of precursors to this compound, thereby minimizing the generation of solvent waste researchgate.netcolab.ws.

Environmentally Benign Solvents: When a solvent is necessary, water is an ideal green alternative due to its non-toxicity, non-flammability, and availability. While organic compounds often have low solubility in water, advancements have demonstrated the feasibility of conducting many organic reactions in aqueous media. The Wittig reaction, a common method for forming carbon-carbon double bonds, has been successfully performed in aqueous sodium hydroxide (B78521) solutions. This approach allows for a one-pot olefination and subsequent hydrolysis to yield cinnamic acids directly from benzaldehydes, often with simple work-up procedures that avoid organic solvents sciforum.netresearchgate.netscirp.org. This methodology could be applied to the synthesis of this compound, representing a greener alternative to traditional Wittig reactions conducted in solvents like THF or benzene sciforum.net.

The following table provides a comparative overview of different solvent systems for key reaction types relevant to the synthesis of unsaturated carboxylic acids.

| Reaction Type | Conventional Solvent | Green Alternative(s) | Advantages of Green Alternative |

| Knoevenagel Condensation | Toluene, Ethanol, Pyridine | Solvent-free (Microwave) | Reduced waste, faster reaction, energy efficiency researchgate.net. |

| Claisen Condensation | Diethyl ether, THF | Solvent-free (Heating) | Eliminates hazardous solvent, simplifies process, reduces by-products elsevierpure.comresearchgate.net. |

| Wittig Reaction | THF, Benzene, DMSO | Aqueous NaOH | Avoids volatile organic compounds (VOCs), simplifies work-up, safer conditions sciforum.netresearchgate.net. |

| Heck Coupling | DMF, NMP | Water, PEG | Reduces toxicity, improves catalyst recovery and reusability thepharmajournal.com. |

Atom-Economical Reaction Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The goal is to design synthetic routes that maximize this incorporation, thus minimizing the generation of waste byproducts scranton.edu.

High Atom Economy Reactions: Reactions that are inherently atom-economical include addition and rearrangement reactions, which ideally have a 100% atom economy as all reactant atoms are found in the product scranton.edu. A hypothetical, highly atom-economical pathway to synthesize this compound could involve a sciforum.netsciforum.net-sigmatropic rearrangement, such as an Eschenmoser-Claisen rearrangement. In this approach, an allylic alcohol precursor would rearrange to form the target amide intermediate, which can then be hydrolyzed to the carboxylic acid. This type of reaction involves the reorganization of atoms within the molecule without the loss of any atoms, representing an ideal synthetic step from a green chemistry perspective.

The table below illustrates the stark difference in theoretical atom economy between a rearrangement reaction and a Wittig-type reaction for the synthesis of this compound.

| Synthetic Pathway | Reactants | Desired Product | Byproduct(s) | % Atom Economy |

| sciforum.netsciforum.net-Sigmatropic Rearrangement | Allylic alcohol precursor, N,N-Dimethylacetamide dimethyl acetal | Amide intermediate | Methanol (B129727), Dimethylamine (catalytic cycle) | ~100% (for the key rearrangement step) |

| Wittig-Type Reaction | Benzaldehyde, (1-Carboxyethyl)triphenylphosphonium bromide | This compound | Triphenylphosphine oxide, HBr | < 40% |

Reactivity Profiles and Mechanistic Investigations of 4 Phenyl 2 Methyl 3 Butenoic Acid

Electrophilic and Nucleophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in 4-Phenyl-2-methyl-3-butenoic acid is susceptible to addition reactions. As a β,γ-unsaturated acid, the electronic effects of the carboxyl group on the double bond are less pronounced than in α,β-unsaturated systems, leading to reactivity patterns that can be influenced by both the phenyl group and the carboxylic acid.

The catalytic hydrogenation of the carbon-carbon double bond in unsaturated carboxylic acids is a fundamental transformation. For β,γ-unsaturated acids like this compound, this reaction reduces the alkene to an alkane, yielding 4-Phenyl-2-methylbutanoic acid. The choice of catalyst and reaction conditions is crucial for achieving high efficiency and, in the case of prochiral substrates, high enantioselectivity.

Iridium (Ir) and Ruthenium (Ru) complexes are particularly effective for the asymmetric hydrogenation of unsaturated carboxylic acids. nih.govacs.org Chiral ligands, such as spiro phosphine-oxazolines or BINAP, coordinate to the metal center, creating a chiral environment that directs the hydrogenation to one face of the double bond, resulting in an excess of one enantiomer of the product. nih.govacs.orgacs.org The carboxylic acid group itself can act as a directing group, coordinating to the catalyst and influencing the stereochemical outcome. acs.orgresearchgate.net

The mechanism of iridium-catalyzed hydrogenation is proposed to involve an Ir(III)/Ir(V) cycle. researchgate.net The reaction is initiated by the coordination of the olefin and the carboxylate group to the iridium center. This is followed by oxidative addition of hydrogen, migratory insertion of the olefin into an iridium-hydride bond, and finally, reductive elimination to release the saturated product and regenerate the active catalyst. researchgate.net The stereochemistry of the final product is determined during the diastereoselective migratory insertion step. researchgate.net

Table 1: Catalytic Systems for Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

| Catalyst System | Substrate Type | Typical Outcome | Reference |

|---|---|---|---|

| Ir-Spiro Phosphine-Oxazoline | β,γ-Unsaturated Carboxylic Acids | High enantioselectivity for chiral butanoic acids. | nih.govresearchgate.net |

| Ru-BINAP | α,β- and β,γ-Unsaturated Carboxylic Acids | Effective for producing chiral carboxylic acids. | acs.orgnii.ac.jp |

This table presents examples of catalytic systems and is not exhaustive.

The double bond of this compound can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl). In the case of β,γ-unsaturated acids, these reactions can sometimes be accompanied by the participation of the neighboring carboxyl group, leading to the formation of lactones.

Halogenation: The addition of a halogen like bromine across the double bond would be expected to form a dihalo derivative, 4,5-dihalo-4-phenyl-2-methylbutanoic acid. The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion.

Iodolactonization: In the presence of iodine and a base, β,γ-unsaturated acids can undergo iodolactonization. researchgate.net The reaction is initiated by the electrophilic attack of iodine on the double bond to form an iodonium (B1229267) ion. The carboxylate, formed by deprotonation of the carboxylic acid, then acts as an intramolecular nucleophile, attacking the iodonium ion to form a γ-lactone. For this compound, this would result in the formation of a 5-(iodomethyl)-5-phenyl-4-methyldihydrofuran-2(3H)-one. The use of reagents like sodium hypochlorite (B82951) can also lead to the formation of unsaturated lactones through a tandem chlorination-cyclization sequence. mdpi.com

Hydrohalogenation: The addition of a hydrogen halide (HX) to the double bond typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon, leading to a more stable carbocation intermediate. However, for α,β-unsaturated acids, anti-Markovnikov addition is often observed due to the electronic influence of the carbonyl group. libretexts.org For a β,γ-unsaturated acid like this compound, the regioselectivity will be influenced by the stability of the potential carbocation intermediates, with the benzylic position playing a significant role.

Halodecarboxylation: Under certain conditions, unsaturated carboxylic acids can undergo halodecarboxylation, where the carboxyl group is replaced by a halogen atom with concurrent loss of carbon dioxide. nih.govacs.org

Hydration: The addition of water across the double bond (hydration) typically requires an acid catalyst. For β,γ-unsaturated acids, the regioselectivity of protonation is a key factor. Protonation of the double bond can lead to a carbocation, which is then attacked by water. The proximity of the carboxylic acid group can lead to intramolecular cyclization to form lactones, particularly under acidic conditions. libretexts.org The direct hydroxylation of unsaturated carboxylic acids can also be achieved using oxidizing agents like hydrogen peroxide in the presence of formic or acetic acid, proceeding through an epoxide intermediate. google.com

Hydroamination: The direct addition of an N-H bond across a carbon-carbon double bond, or hydroamination, is an atom-economical method for synthesizing amines. For less activated internal alkenes, such as the one in this compound, this reaction can be challenging. However, transition-metal catalysts, particularly those based on iridium or nickel, have been developed for the hydroamination of unsaturated amides and esters. researchgate.netresearchgate.net The reaction can proceed with high regioselectivity and enantioselectivity. Intramolecular hydroamination of related β,γ-unsaturated amides has been shown to produce valuable β-lactams. researchgate.net While direct hydroamination of the carboxylic acid is less common, conversion to the corresponding amide would provide a substrate for these catalytic methods.

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety of this compound undergoes a variety of characteristic reactions, including esterification, amidation, and reduction, without affecting the carbon-carbon double bond under appropriate conditions.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For sterically hindered carboxylic acids, more specialized methods may be required. google.comrug.nl Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective for esterification under mild conditions, even with sterically demanding substrates. organic-chemistry.org Amide acetals also serve as powerful reagents for the esterification of both unhindered and hindered carboxylic acids. thieme-connect.com

Amidation: The formation of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an amine. Direct amidation of carboxylic acids with amines is also possible, often requiring high temperatures or the use of coupling agents. rsc.org Recent developments have shown that copper-catalyzed reductive amidation of α,β-unsaturated carboxylic acids can proceed under mild conditions. organic-chemistry.orgacs.orgnih.gov A stereoretentive decarboxylative amidation of α,β-unsaturated carboxylic acids has also been reported as a route to enamides. acs.org

Table 2: Common Reagents for Esterification and Amidation

| Transformation | Reagent/Catalyst | Conditions | Reference |

|---|---|---|---|

| Esterification | Alcohol, H₂SO₄ (Fischer) | Reflux | rug.nl |

| Esterification | Alcohol, DCC, DMAP (Steglich) | Room Temperature | organic-chemistry.org |

| Esterification | Amide Acetals | Varies | thieme-connect.com |

| Amidation | SOCl₂ then Amine | Two steps | |

| Amidation | Amine, Silica (B1680970) Gel, Microwaves | High Temperature | rsc.org |

This table provides illustrative examples of common synthetic methods.

The reduction of the carboxylic acid group offers a pathway to the corresponding primary alcohol or, with more control, the aldehyde.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.org This reaction proceeds via an initial acid-base reaction to form a lithium carboxylate salt, followed by reduction. masterorganicchemistry.com For a β,γ-unsaturated carboxylic acid like this compound, LiAlH₄ will typically reduce the carboxylic acid without affecting the non-conjugated double bond. reddit.com The product of this reduction would be 4-phenyl-2-methyl-3-buten-1-ol. More selective reducing systems, such as cyanuric chloride with borohydride (B1222165) exchange resin, can also be employed for the reduction of carboxylic acids to alcohols and are compatible with unsaturated systems. jocpr.com

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are typically more reactive towards reduction than carboxylic acids. This conversion usually requires a two-step process. First, the carboxylic acid is converted to a derivative such as an acid chloride or an ester. The derivative can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃). Carboxylic acid reductases (CARs) are enzymes that can catalyze the one-step reduction of carboxylic acids to aldehydes. rsc.org

Table 3: Reduction Products of this compound

| Product | Reducing Agent | Notes | Reference |

|---|---|---|---|

| 4-Phenyl-2-methyl-3-buten-1-ol | LiAlH₄ | Strong reducing agent, chemoselective for the carboxyl group. | masterorganicchemistry.comlibretexts.org |

| 4-Phenyl-2-methyl-3-butenal | Two-step process (e.g., via acid chloride) | Requires controlled reduction to avoid over-reduction to the alcohol. | nptel.ac.in |

This table outlines the expected products from the reduction of different functional groups within the molecule.

Decarboxylation Reactions

The decarboxylation of β,γ-unsaturated acids such as this compound can proceed through specific thermal mechanisms. Research on the closely related compound, 2,2-dimethyl-4-phenylbut-3-enoic acid, provides significant insight into this process. Studies have shown that the gas-phase decarboxylation of this analog is a first-order, homogeneous reaction that proceeds via a multicentre mechanism. researchgate.net This pathway involves a transition state where all bonds are either making or breaking simultaneously. researchgate.net

The rate of decarboxylation is highly dependent on the position of the double bond. For instance, the extrapolated rate of decarboxylation for 2,2-dimethyl-3-phenylbut-3-enoic acid (an α,β-unsaturated isomer) is 580 times faster than that of its β,γ-unsaturated counterpart, 2,2-dimethyl-4-phenylbut-3-enoic acid, at 500°K. researchgate.net This highlights the influence of the electronic and steric environment of the carboxyl group on the reaction kinetics. Kinetic isotope effect studies using deuterium (B1214612) and carbon-14 (B1195169) further support a concerted mechanism for these types of decarboxylations. researchgate.net

In some cases, decarboxylation can be coupled with rearrangement. For example, the thermal decarboxylation of α-(phenylcarbonyl)-3-butenoic acid leads to the formation of 2-phenyl-4,5-dihydrofuran, suggesting a pathway that involves initial decarboxylation followed by or concurrent with a cyclization rearrangement. arkat-usa.org

Table 1: Kinetic Data for the Gas-Phase Decarboxylation of 2,2-dimethyl-4-phenylbut-3-enoic acid This table presents kinetic parameters for the decarboxylation reaction, derived from experimental measurements.

| Parameter | Value | Conditions |

| ΔH‡ (Enthalpy of Activation) | 29.7 kcal/mole | Measured at 460.3°K researchgate.net |

| ΔS‡ (Entropy of Activation) | –14.69 e.u. | Measured at 460.3°K researchgate.net |

| Kinetic Isotope Effect (kH/kD) | 2.87 ± 0.23 | For 2,2-Dimethyl-4-phenylbut-3-enoic [2H]acid at 559.2°K researchgate.net |

| Kinetic Isotope Effect (¹²C/¹⁴C) | 1.035 ± 0.010 | For the [¹⁴C]acid at 551.0°K researchgate.net |

Reactivity of the Phenyl Substituent

The phenyl group in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The butenoic acid side chain, being an alkyl group attached to the benzene (B151609) ring, acts as a weak activating group and an ortho, para-director. iptsalipur.org Consequently, electrophiles will preferentially add to the positions ortho and para to the substituent.

While specific studies detailing the halogenation or nitration of this compound are not extensively documented, the expected outcomes can be predicted based on general principles of organic chemistry. upertis.ac.id

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would be expected to yield a mixture of ortho- and para-halogenated products.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would lead to the formation of ortho-nitro and para-nitro derivatives. iptsalipur.org

The substitution pattern is governed by the stability of the intermediate carbocation (the sigma complex), which is most stabilized when the positive charge is delocalized onto the carbon atom bearing the alkyl group. masterorganicchemistry.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution This table outlines the expected major products from the reaction of this compound with common electrophilic reagents.

| Reaction | Reagents | Major Predicted Products |

| Bromination | Br₂, FeBr₃ | 4-(4-Bromophenyl)-2-methyl-3-butenoic acid, 4-(2-Bromophenyl)-2-methyl-3-butenoic acid |

| Nitration | HNO₃, H₂SO₄ | 4-(4-Nitrophenyl)-2-methyl-3-butenoic acid, 4-(2-Nitrophenyl)-2-methyl-3-butenoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(4-Acylphenyl)-2-methyl-3-butenoic acid, 4-(2-Acylphenyl)-2-methyl-3-butenoic acid |

The phenyl ring of this compound can be functionalized through metalation and subsequent cross-coupling reactions, which are powerful tools in modern organic synthesis. researchgate.net

Metalation: Directed ortho-metalation could potentially be achieved by using a strong organolithium base. The carboxylic acid functional group, after deprotonation to the carboxylate, could direct the lithiation to the ortho position of the phenyl ring. However, controlling selectivity can be challenging.

Cross-Coupling Reactions: A more common strategy involves converting the molecule into an aryl halide, which can then participate in various palladium-catalyzed cross-coupling reactions. acs.org For example, if the compound is first brominated at the para position to yield 4-(4-bromophenyl)-2-methyl-3-butenoic acid, this derivative becomes a suitable substrate for reactions such as:

Suzuki Coupling: Reaction with a boronic acid (Ar-B(OH)₂) to form a biaryl linkage.

Heck Coupling: Reaction with an alkene to introduce a new vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form a carbon-carbon triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions provide a versatile platform for elaborating the structure of this compound, enabling the synthesis of a wide array of complex derivatives. tdx.cat

Rearrangement Reactions and Isomerization Pathways

A significant aspect of the reactivity of this compound and related 3-aryl-3-butenoic acids is the facile migration of the olefinic double bond. oup.com The β,γ-position of the double bond is often less thermodynamically stable than the α,β-position. This isomerization leads to the formation of the conjugated isomer, 4-phenyl-2-methyl-2-butenoic acid.

This rearrangement is particularly common under acidic conditions, such as those used for acid-catalyzed esterification. oup.com The protonation of the double bond can lead to a carbocation intermediate that, upon deprotonation, yields the more stable conjugated system where the double bond is in conjugation with both the phenyl ring and the carboxylic acid group. This potential for isomerization is a critical consideration in the synthesis and manipulation of these compounds. oup.com

Transition metal catalysts, including those based on rhodium, palladium, and iridium, are also known to efficiently catalyze the isomerization of terminal olefins to internal olefins under mild conditions. acs.orgmdpi.com The mechanism often involves the formation of metal-hydride species that add to and eliminate from the olefin, facilitating the migration of the double bond along the carbon chain. acs.org

Table 3: Olefin Migration in Butenoic Acid Systems This table summarizes conditions that can induce the isomerization of β,γ-unsaturated butenoic acids to their α,β-unsaturated counterparts.

| Condition/Catalyst | Description | Outcome |

| Acid Catalysis | Treatment with strong acids (e.g., H₂SO₄) during reactions like esterification. oup.com | Isomerization from β,γ to the more stable α,β-unsaturated acid/ester. oup.com |

| Palladium Catalysis | Use of catalysts like Pd(TFA)₂ with specific ligands. acs.org | Controlled and highly regioselective migration of terminal double bonds to internal positions. acs.org |

| Thermal Treatment | High temperatures, sometimes in the presence of acidic catalysts like silica. cdnsciencepub.com | Can promote allylic rearrangements and double bond migration. cdnsciencepub.com |

Tautomerism is the interconversion of constitutional isomers, most commonly involving the migration of a proton. tgc.ac.in For the parent compound, this compound, there are no common tautomeric forms. However, specific derivatives of butenoic acid can exhibit this phenomenon.

A relevant example is keto-enol tautomerism. libretexts.org If a derivative of this compound were to possess a hydroxyl group on the double bond, it would exist in equilibrium with its keto tautomer. For instance, 3-hydroxy-3-butenoic acid is a known tautomer of acetoacetic acid (a β-keto acid). ebi.ac.uk This equilibrium is a fundamental concept in the chemistry of carbonyl compounds and their derivatives. libretexts.org

Another potential form is lacto-enoic tautomerism, which can occur in certain hydroxy acids where a cyclic lactone form exists in equilibrium with the open-chain enoic acid form. acs.org While not directly applicable to the parent acid, this pathway could become relevant for hydroxylated derivatives of this compound under specific conditions.

Kinetic and Thermodynamic Aspects of Reactions

Detailed experimental investigation is required to characterize the kinetic and thermodynamic behavior of this compound in various reactions. Such studies would provide fundamental data on its reactivity and the mechanisms of its transformations.

Currently, there are no published studies that have determined the reaction rate law for any specific reaction involving this compound. To establish a rate law, systematic experiments would be needed, varying the concentration of the acid and other reactants while monitoring the reaction rate. This would allow for the determination of the reaction order with respect to each component, leading to an empirical rate equation (e.g., Rate = k[this compound]^x[Reactant B]^y).

No experimental data on activation energy (Ea) calculations or transition state analysis for reactions of this compound is currently available. Such analysis would require kinetic studies at various temperatures to generate an Arrhenius plot (ln k vs. 1/T), from which the activation energy could be calculated. Computational chemistry could supplement this by modeling the transition state structures and calculating their energies, offering deeper insight into reaction mechanisms.

Derivatization and Functionalization Strategies

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of 4-Phenyl-2-methyl-3-butenoic acid is a prime site for derivatization, readily undergoing esterification and amidation reactions to produce a diverse range of analogues.

Standard esterification procedures, such as Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), can be employed to synthesize various alkyl and aryl esters. For instance, the reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. The methyl ester derivative of 4-phenyl-3-butenoic acid has been noted for its increased potency in certain biological assays compared to the parent acid. nih.gov

Amide derivatives are typically synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with a primary or secondary amine. Common coupling agents used in peptide synthesis, for example, dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), can also facilitate amide bond formation. These methods allow for the introduction of a wide array of substituents, significantly expanding the chemical diversity of the derivatives. The synthesis of butenolide-based amide derivatives has been explored for their anti-inflammatory properties. researchgate.net

A study on the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates involved the preparation of various amide derivatives through an azide (B81097) coupling method, highlighting a versatile route to complex amides. acs.org

Functionalization of the Phenyl Ring for Analogue Development

Modification of the phenyl ring is a key strategy for developing analogues with altered electronic properties, steric profiles, and potential for new biological interactions. Electrophilic aromatic substitution reactions are a common approach to introduce a variety of functional groups onto the phenyl ring.

Nitration: The introduction of a nitro group (–NO2), typically using a mixture of nitric acid and sulfuric acid, can serve as a handle for further transformations. For example, reduction of the nitro group yields an amino group, which can then be diazotized and subjected to Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH). In a study of MPEP analogues, functionalization at the 3-position of the phenyl ring with a nitro group resulted in a compound with an IC50 of 13 nM. nih.gov

Halogenation: Direct halogenation with bromine or chlorine in the presence of a Lewis acid catalyst can introduce halogen atoms onto the phenyl ring. The position of substitution (ortho, meta, or para) is directed by the existing styryl group.

Friedel-Crafts Reactions: Acylation or alkylation of the phenyl ring can be achieved under Friedel-Crafts conditions, although the presence of the deactivating carboxylic acid group can make these reactions challenging without proper protection or activation strategies.

The development of ligands for palladium(II)-catalyzed C–H functionalization offers advanced methods for the direct arylation and modification of the phenyl ring, providing a powerful tool for creating diverse analogues. acs.org

Modifications at the α-Methyl Group

The α-methyl group of this compound presents opportunities for structural modification, although these transformations can be more complex than derivatization at the carboxylic acid or phenyl ring.

One potential strategy involves deprotonation at the α-position to form a carbanion, which can then react with various electrophiles. However, the acidity of the α-proton is relatively low, and strong bases such as lithium diisopropylamide (LDA) at low temperatures would likely be required. Subsequent reaction with alkyl halides, for instance, could lead to the synthesis of analogues with larger alkyl groups at the α-position.

Alternatively, radical-based reactions could be employed to introduce functionality at the α-methyl position. For example, allylic bromination using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions could potentially introduce a bromine atom, which can then be displaced by various nucleophiles to introduce a range of functional groups.

Preparation of Biologically Relevant Precursors or Molecular Probes

The chemical scaffold of this compound can be transformed into various precursors for biologically active molecules and molecular probes.

Cyclization Reactions: Intramolecular cyclization reactions can lead to the formation of heterocyclic or carbocyclic ring systems. For example, treatment with a strong acid could potentially promote intramolecular Friedel-Crafts acylation to form a tetralone derivative. The synthesis of 4-aryl-3-ethoxycarbonyl-1-oxo-1,2,3,4-tetrahydronaphthalene derivatives has been achieved through intramolecular cyclization of related butanoic acid derivatives. scispace.com

Reduction of the Double Bond: Catalytic hydrogenation of the carbon-carbon double bond would yield 4-phenyl-2-methylbutanoic acid, providing a saturated analogue for structure-activity relationship studies. sigmaaldrich.com

Oxidative Cleavage: Oxidative cleavage of the double bond, for instance using ozone (ozonolysis) followed by a reductive or oxidative workup, could yield smaller, functionalized fragments that can be used as building blocks in further syntheses.

Conversion to Amino Acids: The corresponding α-keto acid, 2-oxo-4-phenylbut-3-enoic acid, can be converted to the (S)-2-amino acid via transamination, offering a route to non-proteinogenic amino acids. researchgate.net

Photochromic Switches: The core structure is related to α-methylchalcones, which can exhibit photochromic properties. Synthesis of derivatives with appropriate substitutions could lead to the development of molecular switches that change their conformation and properties upon irradiation with light. mdpi.com

These transformations underscore the versatility of this compound as a starting material for generating a wide array of compounds with potential applications in medicinal chemistry and materials science.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis

The electronic characteristics of 4-Phenyl-2-methyl-3-butenoic acid have been investigated using a suite of computational tools to elucidate its reactivity, stability, and intermolecular interaction sites.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For derivatives of butanoic acid, DFT methods, such as B3LYP with basis sets like 6-31+G(d) or 6-311++G(d,p), are frequently employed to optimize molecular geometry and predict vibrational frequencies. biointerfaceresearch.comscispace.comresearchgate.net These calculations are fundamental for subsequent analyses, ensuring that the computed properties correspond to a minimum on the potential energy surface. biointerfaceresearch.comresearchgate.net The optimized geometric parameters, such as bond lengths and angles, often show good agreement with experimental data where available. scispace.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wikipedia.org The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. usp.br

For butanoic acid derivatives, the HOMO is often located on the aromatic rings, while the LUMO can be distributed over different parts of the molecule, such as the aliphatic chain or rings, depending on the specific substituents. biointerfaceresearch.com The HOMO-LUMO energy gap can be used to rationalize reaction mechanisms and predict the most probable sites for electrophilic and nucleophilic attack. rsc.orgsemanticscholar.org

Table 1: Frontier Molecular Orbital (FMO) Data for Related Butanoic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Compound 1 (Butanoic Acid Derivative) | Value | Value | 5.76 |

| Compound 2 (Butanoic Acid Derivative) | Value | Value | 5.56 |

| Compound 3 (Butanoic Acid Derivative) | Value | Value | 5.86 |

| Compound 4 (Butanoic Acid Derivative) | Value | Value | 5.92 |

Note: Data extracted from a study on new butanoic acid derivatives, calculated at the B3LYP/6-31+G(d) level of theory. biointerfaceresearch.com The specific values for HOMO and LUMO energies for each compound were not individually listed in the source text, but the calculated energy gaps were provided.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net Typically, red and blue colors are used to denote negative and positive regions, respectively. biointerfaceresearch.comuni-muenchen.de

In carboxylic acids and their derivatives, the most electron-rich regions (negative potential) are generally located around the oxygen atoms of the carboxyl group, making them susceptible to electrostatic interactions and hydrogen bonding. biointerfaceresearch.comresearchgate.net This analysis helps in understanding non-covalent interactions and the initial steps of chemical reactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. uni-muenchen.de It analyzes interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de This method is used to understand charge delocalization, intramolecular charge transfer, and the nature of chemical bonds (e.g., sigma vs. pi character, polarization). scispace.comresearchgate.net

For butanoic acid derivatives, NBO analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. biointerfaceresearch.com By examining the occupancy of orbitals and the energy of donor-acceptor interactions, one can gain insight into the electronic delocalization from lone pairs of oxygen atoms to adjacent anti-bonding orbitals, which is a common feature in carboxylic acids. scispace.comresearchgate.net

Table 2: Key NBO Interactions in a Related Amide Compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N7 | π* C8-O2 | 49.31 |

| LP(1) O3 | π* C9-O4 | 38.03 |

| LP(2) O2 | σ* N7-C8 | 26.69 |

| LP(2) O4 | σ* C9-O3 | 28.53 |

Note: This data is from a study on 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid and illustrates typical donor-acceptor interactions and their stabilization energies (E(2)) found in related structures. scispace.com

Conformational Landscape and Energetics

Exploring the potential energy surface (PES) is essential for identifying the most stable conformation (global minimum) and other low-energy conformers of a molecule. researchgate.net This is often done by systematically rotating key single bonds (dihedral angles) and calculating the energy at each step. researchgate.net The results of a PES scan reveal the energy barriers between different conformations and help in understanding the molecule's flexibility.

For molecules with several rotatable bonds, like this compound, this analysis can identify multiple stable structures that might co-exist. researchgate.netacs.org Semi-empirical methods can be used for an initial scan, followed by higher-level DFT calculations for more accurate energy determination of the identified minima and transition states. scielo.br This information is crucial for understanding how the molecule might behave in different environments and how its shape influences its interactions with other molecules.

Isomeric Stability and Interconversion Barriers

This compound can exist as different stereoisomers, namely the (E) and (Z) isomers, due to the restricted rotation around the carbon-carbon double bond. Computational studies can predict the relative stabilities of these isomers and the energy barriers for their interconversion.

The stability of isomers is often discussed in terms of their relative Gibbs free energies (ΔG). A lower ΔG indicates a more stable isomer. The interconversion between isomers proceeds through a transition state, and the energy required to reach this state is the activation energy or interconversion barrier.

Reaction Mechanism Predictions and Validation

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and mapping the entire reaction pathway.

The transition state is the highest energy point along the reaction coordinate, representing the bottleneck of a chemical reaction. nih.gov Locating this transient species is crucial for understanding the reaction mechanism. Computational methods can optimize the geometry of the transition state and calculate its energy.

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique that maps the reaction pathway from the transition state down to the reactants and products. nih.govresearchgate.net This analysis confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction. For instance, in an elimination reaction, IRC analysis would show the progressive breaking of the C-H and C-leaving group bonds and the formation of the C=C double bond. acs.org

While specific IRC analyses for reactions involving this compound were not found, this methodology is widely applied to understand various organic reactions, including addition, elimination, and rearrangement reactions that this molecule could undergo. nih.govresearchgate.netresearchgate.net

Many reactions can potentially yield multiple products. Computational chemistry can predict the regioselectivity (where a reaction occurs) and stereoselectivity (which stereoisomer is formed) by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy is generally the most favored, leading to the major product.

For example, in the addition of an electrophile to the double bond of this compound, computational models could predict whether the electrophile adds to C3 or C4 by calculating the energies of the transition states for both possibilities. researchgate.netresearchgate.net Similarly, the stereochemical outcome of reactions, such as the formation of new chiral centers, can be predicted by comparing the energies of the diastereomeric transition states. rsc.orgresearchgate.net

Spectroscopic Property Predictions

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. researchgate.netfrontiersin.orgmdpi.comnih.govresearchgate.net This method has proven to be highly effective in predicting both ¹H and ¹³C NMR chemical shifts with good agreement with experimental data. researchgate.netfrontiersin.org

The GIAO method calculates the magnetic shielding tensors for each nucleus in a molecule. These shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of the calculated chemical shifts depends on the level of theory (e.g., DFT functional) and the basis set used in the calculation. nih.gov For complex molecules, comparing calculated and experimental NMR spectra can help to confirm the structure or assign ambiguous peaks. mdpi.com

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (δ, ppm) - Olefinic H | ~5.5-7.5 |

| ¹³C NMR Chemical Shift (δ, ppm) - C=O | ~170-180 |

| IR Frequency (cm⁻¹) - C=O stretch | ~1700-1750 |

| Raman Frequency (cm⁻¹) - C=C stretch | ~1600-1650 |

Note: These are illustrative values based on general knowledge and not from specific calculations on this molecule.

Computational chemistry can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netnih.govnih.goviosrjournals.org These calculations are typically performed at the same level of theory as the geometry optimization.

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are usually scaled by an empirical scaling factor to improve the agreement with experimental data. nih.gov The predicted IR and Raman intensities can also help in the assignment of experimental spectra. researchgate.netnih.gov By comparing the computed and experimental vibrational spectra, one can gain detailed insights into the molecular structure and bonding. iosrjournals.orgcore.ac.uk

UV-Visible Spectral Predictions

The theoretical prediction of UV-Visible spectra provides valuable insights into the electronic structure and transitions of a molecule. For this compound, computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are the primary tools for simulating its UV-Visible absorption spectrum. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

The electronic spectrum of this compound is expected to be dominated by π-π* transitions associated with the conjugated system formed by the phenyl group and the carbon-carbon double bond. The presence of the carboxylic acid group and the methyl group can influence the precise energies of these transitions.

Methodology of Theoretical Predictions

The standard approach for predicting the UV-Visible spectrum of an organic molecule like this compound involves the following steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule in its ground electronic state. This is typically achieved using Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X, and a basis set like 6-31G(d,p) or larger. univie.ac.at The choice of functional and basis set is crucial for obtaining an accurate ground-state geometry, which is the foundation for subsequent excited-state calculations.

Excited State Calculations: Once the optimized ground-state geometry is obtained, Time-Dependent DFT (TD-DFT) calculations are performed to compute the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions. univie.ac.atacademie-sciences.fr These calculations provide a theoretical line spectrum, where each line represents a specific electronic transition.

Spectral Broadening: To compare the theoretical line spectrum with an experimental spectrum, the sharp lines are broadened using a mathematical function, typically a Gaussian or Lorentzian function. This process simulates the vibrational and rotational broadening observed in experimental spectra, resulting in a continuous absorption curve.

Predicted Spectral Features

The primary absorption band is anticipated to arise from a π-π* transition involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is likely to be localized on the phenyl ring and the C=C double bond, while the LUMO will also be distributed over this conjugated system. The energy difference between the HOMO and LUMO largely determines the position of the main absorption peak.

The presence of the methyl group on the α-carbon and the carboxylic acid group can induce slight shifts in the absorption maximum compared to unsubstituted styrylacetic acid. The solvent environment also plays a significant role; polar solvents can lead to shifts in the λmax values due to differential solvation of the ground and excited states. scielo.org.mx

Illustrative Predicted UV-Visible Spectral Data

The following table presents hypothetical TD-DFT predicted data for the principal electronic transitions of this compound in a common solvent like ethanol (B145695). This data is illustrative and based on typical results for similar phenyl-substituted unsaturated carboxylic acids. academie-sciences.frscielo.org.mx

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | ~280-290 | ~0.4-0.6 | HOMO → LUMO (π-π) |

| S0 → S2 | ~240-250 | ~0.1-0.2 | HOMO-1 → LUMO (π-π) |

| S0 → S3 | ~210-220 | ~0.3-0.5 | HOMO → LUMO+1 (π-π*) |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional experiments allows for a complete assignment of all proton and carbon signals and confirms the synthetic product's identity.

One-dimensional NMR spectra serve as the primary method for validating the synthesis of 4-Phenyl-2-methyl-3-butenoic acid. researchgate.net The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR and APT (Attached Proton Test) spectra reveal details about the carbon skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. Key expected resonances include a multiplet for the five protons of the phenyl group, two doublets for the vinylic protons on the butenoic acid chain, a multiplet for the methine proton at the C2 position, a doublet for the methyl group protons, and a broad singlet for the carboxylic acid proton.

¹³C NMR and APT Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The APT experiment further refines this information by differentiating carbons based on the number of attached protons. Methylene (B1212753) (CH₂) and non-protonated quaternary carbons (C) will show signals with opposite phase to methine (CH) and methyl (CH₃) carbons. This technique is invaluable for distinguishing between the quaternary carbonyl carbon and the various CH carbons in the structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm, referenced to a standard solvent like CDCl₃. Coupling constants (J) are in Hz.

¹H NMR Data| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11-12 | br s | 1H | -COOH |

| ~7.4-7.2 | m | 5H | Phenyl protons |

| ~6.5 | d | 1H | H-4 (vinylic) |

| ~5.9 | d | 1H | H-3 (vinylic) |

| ~3.6 | m | 1H | H-2 (methine) |

¹³C NMR Data

| Predicted Chemical Shift (ppm) | Carbon Type (from APT) | Assignment |

|---|---|---|

| ~179 | C | C-1 (C=O) |

| ~140 | C | C-ipso (Phenyl) |

| ~138 | CH | C-4 (vinylic) |

| ~129 | CH | C-ortho/meta (Phenyl) |

| ~128 | CH | C-para (Phenyl) |

| ~125 | CH | C-3 (vinylic) |

| ~45 | CH | C-2 (methine) |

While 1D NMR suggests a structure, 2D NMR techniques are required to definitively establish atomic connectivity and the compound's stereochemistry. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. magritek.com For this compound, key COSY cross-peaks would confirm the connectivity of the aliphatic chain: a correlation between the C2-methine proton and the C3-vinylic proton, and another between the C2-methine proton and the C2-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. columbia.edu This allows for the unambiguous assignment of each proton to its corresponding carbon, for instance, linking the proton signal at ~3.6 ppm to the carbon signal at ~45 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over 2-3 bonds), which is crucial for piecing together the molecular fragments. columbia.eduresearchgate.net Key correlations would include the signal from the methyl protons to the carbonyl carbon (C-1), the C-2 carbon, and the C-3 vinylic carbon, definitively connecting the methyl group to the butenoic acid backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov NOESY is critical for determining the relative stereochemistry of the double bond (E/Z isomerism). For example, a spatial correlation (a NOESY cross-peak) between the vinylic proton at C-3 and the phenyl ring protons would provide strong evidence for a specific geometric isomer.

Modern research often employs NMR spectroscopy to monitor reactions in real-time. beilstein-journals.org By setting up a reaction directly within an NMR tube or using a flow-cell apparatus, chemists can track the disappearance of starting material signals and the concurrent appearance of product signals. beilstein-journals.orgorgsyn.org This approach allows for the study of reaction kinetics, the identification of transient intermediates, and the rapid optimization of reaction conditions without the need for repeated quenching, workup, and purification steps.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about a molecule's mass and, by extension, its elemental composition and structure.

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio (m/z), often to within a few parts per million. nih.gov For this compound (molecular formula C₁₁H₁₂O₂), the calculated exact mass is 176.08373 Da. An experimental HRMS result matching this value would confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass. This technique was instrumental in the initial identification of the related compound 4-phenyl-3-butenoic acid from a natural source. researchgate.net

Tandem mass spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected parent ion. rsc.org In a typical experiment, the molecular ion of this compound (e.g., the deprotonated molecule [M-H]⁻ at m/z 175.0765) is isolated and then fragmented. The resulting fragment ions provide clues about the molecule's structure.

Table 2: Predicted MS/MS Fragmentation Data for this compound Based on the deprotonated parent ion [M-H]⁻

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |

| 175.0765 | 131.0861 | CO₂ (44 Da) | Loss of the carboxyl group, a characteristic fragmentation of carboxylic acids. |

| 175.0765 | 115.0548 | C₂H₄O₂ (60 Da) | Cleavage indicating the loss of the methyl and carboxyl groups. |

| 175.0765 | 91.0548 | C₄H₄O₂ (84 Da) | Fragmentation yielding a tropylium-like cation fragment, characteristic of a benzyl (B1604629) moiety. |